Solvent black 5

Description

Properties

IUPAC Name |

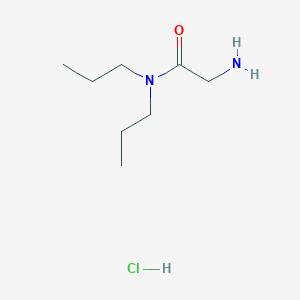

2-amino-N,N-dipropylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPWTMZRCAESKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026040 | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent black 5 is a black powder. (NTP, 1992) | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

11099-03-9 | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Black 5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Black 5: Chemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 5, also known by its Colour Index name C.I. 50415 and commonly referred to as Nigrosine Spirit Soluble, is a synthetic dye belonging to the azine class of compounds. It is not a single chemical entity but rather a complex mixture of phenazine-based structures.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines general synthesis and analytical methodologies, and presents key data in a structured format for easy reference. Due to its nature as a mixture, some physical properties may be presented as ranges or approximations.

Chemical and Physical Properties

This compound is characterized by its deep black, bluish-black powder appearance.[2] Its properties are a composite of its various components.

General Properties

| Property | Value | Reference(s) |

| Common Name | This compound, Nigrosine Spirit Soluble, Oil Black B | [3][4] |

| Colour Index | C.I. 50415 | [1][3] |

| CAS Number | 11099-03-9 | [3][4] |

| Chemical Class | Azine Dyes | [2][3] |

| Physical Appearance | Black to bluish-black powder | [2][4] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | Not well-defined (mixture) | [3] |

| Melting Point | Typically >300 °C (decomposes) | [5] |

| Heat Stability | Stable up to 150-180 °C | [4][5] |

| pH (in solution) | 4.5 - 5.5 | [2] |

| Maximum Absorption (λmax) | ~567 nm (in Ethanol) | [6] |

Solubility

This compound is characteristically soluble in organic solvents and insoluble in water.[3][5]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3][5] |

| Ethanol | Soluble (bluish-black solution) | [3][5] |

| Benzene | Soluble | [3] |

| Toluene | Soluble | [3] |

| Oleic Acid | Very Soluble | [2] |

| Stearic Acid | Very Soluble | [2] |

Synthesis and Manufacturing

The industrial production of this compound generally involves the high-temperature reaction of aniline (B41778) and its derivatives with nitrobenzene (B124822) in the presence of a catalyst. The exact composition of the final mixture is dependent on the reaction conditions.[7]

Two common manufacturing methods are:

-

Heating a mixture of nitrobenzene, aniline, and aniline hydrochloride with iron or copper at 180-200 °C.[3][4]

-

Heating nitrophenols or nitrocresols with aniline, aniline hydrochloride, and a small amount of iron at 180-200 °C.[3][4]

The resulting product is then processed to yield the spirit-soluble base.[8]

Experimental Protocols

General Protocol for Determining UV-Visible Spectrum

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as ethanol, to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometric Analysis: Using a UV-Visible spectrophotometer, scan the absorbance of each working solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

-

Determination of λmax: Identify the wavelength at which the maximum absorbance occurs (λmax).

General Protocol for Qualitative Solubility Assessment

-

Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of labeled test tubes or vials.

-

Solvent Addition: To each tube, add a measured volume (e.g., 1 mL) of a different solvent to be tested.

-

Agitation: Vigorously agitate each mixture using a vortex mixer or by shaking for a predetermined amount of time (e.g., 5 minutes) at a controlled temperature.

-

Observation: Visually inspect each tube for the dissolution of the solid. The degree of solubility can be qualitatively described as insoluble, sparingly soluble, or soluble.

Visualizations

Caption: General chemical structure of the phenazine (B1670421) core present in this compound components.

Caption: A simplified workflow illustrating the general manufacturing process of this compound.

Applications in Research and Development

This compound and its components are utilized in various industrial and research applications:

-

Staining: In microbiology, it is used for negative staining of bacteria and other microorganisms.[1]

-

Inks and Coatings: It is a key colorant in marker pen inks, printing inks, and lacquers due to its solubility in organic solvents and deep black color.[1]

-

Plastics and Resins: this compound is used to color various plastics and synthetic resins.

-

Charge Control Agents: Due to their electrostatic properties, nigrosine dyes are used as charge control agents in toners for electrophotography.[9]

Conclusion

This compound is a widely used solvent-soluble black dye that is a complex mixture of phenazine-based compounds. Its utility stems from its excellent solubility in organic media and its intense color. For researchers and professionals, it is crucial to recognize its nature as a mixture, which accounts for the variability in its reported physical properties. The general methodologies for synthesis and analysis provided in this guide offer a foundational understanding for working with this versatile colorant.

References

- 1. Nigrosin - Wikipedia [en.wikipedia.org]

- 2. foodcolourworld.com [foodcolourworld.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound or Nigrosine Spirit Soluble [colorbloomdyes.com]

- 5. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 6. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]

- 7. US4230855A - Method of preparation of improved nigrosine and indulino dyes - Google Patents [patents.google.com]

- 8. EP1806626A1 - Modified nigrosine and process for producing the same, and electrostatic charge image developing toner using said modified nigrosine - Google Patents [patents.google.com]

- 9. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]

An In-depth Technical Guide to Solvent Black 5 (C.I. 50415)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Black 5, a complex dye mixture also known as Nigrosine Spirit Soluble. The guide details its chemical identity, physical and chemical properties, manufacturing processes, and common applications, with a focus on information relevant to a scientific audience.

Chemical Identity and Molecular Structure

This compound is not a single chemical entity but rather a complex mixture of phenazine-based (azine) compounds.[1][2] This is a critical point for researchers, as the properties and potential biological interactions of the dye are a result of this mixture. Its common identifiers are listed below.

| Identifier | Value |

| Common Name | This compound |

| Synonyms | Nigrosine Spirit Soluble, Alcohol Soluble Nigrosine[1][3][4] |

| Colour Index (C.I.) | 50415[5][6] |

| Primary CAS Number | 11099-03-9[5][7][8][9] |

| Other CAS Numbers | 52276-97-8, 8005-01-4[1] |

Due to its nature as a mixture, a single definitive molecular structure for this compound does not exist. The components are high-molecular-weight azine-class structures. However, some chemical databases, such as PubChem, associate the CAS number 11099-03-9 with a specific, simpler molecule: 2-amino-N,N-dipropylacetamide hydrochloride with the formula C8H19ClN2O.[9][10] It is plausible that this represents one of many components or is an error in database association. Researchers should be cautious and aware that the commercial dye is a complex mixture.

Below is a representation of the azine core structure, which is the foundational chemical feature of the dye components.

Caption: Generalized phenazine (B1670421) core structure of this compound components.

Physical and Chemical Properties

The properties of this compound reflect its composition as a mixture. The values presented are typical but may vary between manufacturers.

| Property | Value/Description |

| Appearance | Black powder[5][11] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) (blue-black solution), benzene, toluene, oleic acid, and stearic acid.[2][4][12][13] |

| Behavior in Acid | Forms a blue to blue-black solution in concentrated sulfuric acid, with a blue-black precipitate upon dilution.[2][13] In concentrated nitric acid, it appears blue to blue-black.[2][13] |

| Melting Point | ~200 °C[2][11] |

| Light Fastness | 7-8 (on a scale of 1-8, where 8 is excellent)[2][11] |

| Heat Resistance | Stable up to 150-180 °C[2][11] |

| UV-Vis λmax | ~565 - 567 nm (in Ethanol)[10] |

Experimental Protocols: Synthesis

The industrial synthesis of this compound, or Nigrosine Spirit Soluble, does not follow a single, precise stoichiometric reaction but is a complex heating process involving several reagents. The exact composition of the final mixture depends on the reaction conditions and the specific reactants used.

General Manufacturing Methodologies:

Two primary methods for its synthesis have been described:[12][13]

-

Method A: Involves the heating of 1-nitrobenzene, aniline (B41778), and aniline hydrochloride with an iron or copper catalyst at temperatures between 180-200 °C.

-

Method B: Involves heating nitrophenols or nitrocresols with aniline, aniline hydrochloride, and a small amount of iron at 180-200 °C.

The diagram below illustrates the general workflow for the synthesis of this dye mixture.

Caption: General synthesis workflow for this compound.

Applications in Research and Industry

While primarily an industrial dye, this compound has applications that may be of interest to the scientific community.

-

Industrial Coloring: Its primary use is for coloring plastics, printing inks, leather finishes, wood stains, and lacquers due to its solubility in organic solvents and good lightfastness.[2][3][4]

-

Biological Staining: It is used as a stain in microscopy, particularly for negative staining of bacteria and other microorganisms where the background is stained, leaving the cells colorless.[6]

-

Fluorescent Biomarker: It has been noted for its absorption and emission properties in the near-infrared region, leading to its use in research as a fluorescent biomarker for tissues and cells.[7]

-

Charge Control Agent: Due to its electrostatic properties, it is used as a charge control agent in toners for electrophotography.[14]

Researchers considering this compound for biological applications should be aware of its potential toxicity, which has been reported and has led to its regulation in some countries.[7] It is recommended for research use only and not for diagnostic or therapeutic applications.[8]

References

- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 2. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 3. This compound Dyes | CAS 11099-09-3 Manufacturers in India [colorantsgroup.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. chemimpex.com [chemimpex.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. C.I. This compound | C8H19ClN2O | CID 19828004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. J61186.14 [thermofisher.com]

- 11. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]

- 12. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 13. worlddyevariety.com [worlddyevariety.com]

- 14. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]

Unveiling the Staining Mechanism of Solvent Black 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Solvent Black 5 staining, providing a comprehensive resource for its application in laboratory settings. Also known commercially as Nigrosine, spirit soluble, and identified by the Colour Index number 50415, this compound is a versatile dye with significant applications in the visualization of intracellular lipids. This document outlines its physicochemical properties, details experimental protocols for its use, and presents its staining mechanism through clear visualizations.

Core Staining Mechanism: A Process of Physical Partitioning

The primary mechanism by which this compound stains cellular components is a physical process known as lysochromy . This staining action is not based on a chemical reaction or specific binding to molecular targets, but rather on the principle of differential solubility. This compound is a lipophilic, or fat-soluble, dye. The staining protocol involves dissolving the dye in a solvent in which it is moderately soluble. When this solution is applied to a biological sample, the dye molecules will preferentially move from the solvent into intracellular structures that have a higher lipid content. This is because the dye has a greater affinity for, and is more soluble in, the lipids than it is in the solvent it was introduced in. This selective partitioning and accumulation of the dye within lipid-rich structures, such as lipid droplets, renders them a distinct blue-black to black color under light microscopy.

While the lysochrome effect is the principal mechanism, the slightly basic nature of this compound may also contribute to weak ionic interactions with acidic groups present in compound lipids like phospholipids. However, the dominant staining effect is overwhelmingly due to its physical solubility in fats.

Data Presentation: Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for the dye.

| Property | Value |

| Common Names | Nigrosine (alcohol soluble), Spirit Nigrosine, this compound |

| Colour Index Number | 50415 |

| Appearance | Black crystalline powder |

| Molecular Formula | Not consistently defined, as it is a mixture of phenazine-based compounds. |

| CAS Number | 11099-03-9 |

| Absorption Maximum (λmax) | 565 - 567 nm[1] |

| Solvent | Solubility |

| Water | Insoluble[2][3] |

| Ethanol (B145695) | Soluble (yields a blue-black solution); approximately 20-30 g/L at room temperature.[4][5] |

| Benzene & Toluene | Soluble[4] |

| Oleic & Stearic Acid | Very soluble[4] |

| Propylene (B89431) Glycol | Soluble, especially with heating. |

Experimental Protocols

The following are detailed methodologies for the preparation of this compound staining solutions and its application for the staining of lipids in both cultured cells and frozen tissue sections. These protocols are based on established methods for lysochrome dyes.

Preparation of this compound Staining Solution

Stock Solution (0.5% w/v in Propylene Glycol):

-

In a chemical fume hood, weigh out 0.5 g of this compound powder.

-

Add the powder to 100 mL of propylene glycol.

-

Heat the mixture to 100-110°C for 5-10 minutes using a water bath or heating mantle, with constant stirring, to ensure the dye completely dissolves.

-

Filter the hot solution through a Whatman No. 1 filter paper into a clean, sealable container.

-

Allow the solution to cool to room temperature. This stock solution is stable for up to a year when stored in a tightly sealed container.

Working Solution:

A working solution can be prepared by diluting the stock solution or by creating a saturated solution in 70% ethanol. For the latter:

-

Add an excess of this compound powder to 70% ethanol.

-

Stir for 1-2 hours.

-

Filter the solution to remove any undissolved particles before use.

Protocol 1: Staining of Lipid Droplets in Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency. To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA for 24-48 hours.

-

Fixation: Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4. Fix the cells by incubating them in 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.

-

Washing: Gently aspirate the fixative and wash the cells three times with distilled water.

-

Staining: Immerse the coverslips in the filtered this compound working solution for 10-20 minutes at room temperature.

-

Differentiation: Briefly rinse the coverslips in 70% ethanol to remove excess stain.

-

Washing: Thoroughly wash the coverslips with distilled water.

-

Counterstaining (Optional): Nuclei can be counterstained with Nuclear Fast Red or Hematoxylin according to the manufacturer's instructions.

-

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium (e.g., glycerin jelly). Avoid organic solvent-based mounting media as they can dissolve the stain.

-

Visualization: Observe the stained cells under a bright-field microscope. Lipid droplets will appear as black or dark blue intracellular inclusions.

Protocol 2: Staining of Lipids in Frozen Tissue Sections

-

Sectioning: Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat. Mount the sections on pre-cleaned glass slides and allow them to air dry.

-

Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.

-

Washing: Rinse the slides with distilled water.

-

Dehydration: Immerse the slides in 100% propylene glycol for 5 minutes.

-

Staining: Incubate the slides in the 0.5% this compound stock solution (pre-heated to 60°C for faster staining if desired) for 7-10 minutes with agitation.

-

Differentiation: Briefly rinse the slides in 85% propylene glycol for 2-3 minutes to remove excess stain.

-

Washing: Wash the slides thoroughly with several changes of distilled water.

-

Counterstaining (Optional): If desired, counterstain the nuclei with Nuclear Fast Red solution for 3-5 minutes.

-

Mounting: Mount the coverslips using an aqueous mounting medium.

-

Visualization: Examine the sections under a light microscope. Lipids will be stained a distinct blue-black.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core concepts of this compound staining.

Caption: The lysochrome staining mechanism of this compound.

Caption: A typical experimental workflow for this compound staining.

References

- 1. Nigrosin, alcohol soluble this compound 11099-03-9 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 4. foodcolourworld.com [foodcolourworld.com]

- 5. The solubility of this compound in alcohol and its main application fields - Knowledge [otq.dye-manufacturer.com]

Nigrosine Spirit Soluble vs. Oil Soluble: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Nigrosine dyes, a class of synthetic black stains, are versatile tools in various scientific disciplines. Primarily categorized by their solubility, spirit-soluble and oil-soluble nigrosine variants offer distinct properties that render them suitable for specific research applications. This technical guide provides an in-depth comparison of these two forms of nigrosine, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the appropriate dye and methodology for their studies.

Core Differences and Physicochemical Properties

Nigrosine dyes are complex mixtures of phenazine-based compounds produced by the oxidation of aniline.[1][2] The fundamental difference between spirit-soluble and oil-soluble nigrosine lies in their formulation and resulting solubility profiles. Spirit-soluble nigrosine (C.I. Solvent Black 5) is typically the hydrochloride salt of the nigrosine base, rendering it soluble in alcohols and other organic solvents, but insoluble in water.[1][3][4] Oil-soluble nigrosine (C.I. Solvent Black 7), on the other hand, is the free base form, which exhibits solubility in oils, fats, and various organic solvents, while also being insoluble in water.[5][6]

These solubility characteristics dictate their primary applications in research. The spirit-soluble form and its water-soluble derivative (Nigrosine WS, obtained by sulfonation) are extensively used in biological staining, particularly for visualizing microorganisms and assessing cell viability.[1][2][7] The oil-soluble variant is predominantly used in industrial applications such as coloring for plastics, inks, and coatings; however, its lipophilic nature suggests potential for staining lipid-rich structures in biological specimens.[5][8]

A summary of their key physicochemical properties is presented below for direct comparison.

| Property | Nigrosine Spirit Soluble (this compound) | Nigrosine Oil Soluble (Solvent Black 7) |

| C.I. Name | This compound | Solvent Black 7 |

| Synonyms | Alcohol Soluble Nigrosine, Spirit Black | Nigrosine Base, Oil Black |

| Appearance | Bluish-black powder | Bluish-black powder |

| Melting Point | >275 °C | 180 °C |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Ethanol | Soluble | Soluble |

| Solubility in Benzene & Toluene | Soluble | Soluble |

| Solubility in Oleic & Stearic Acid | Soluble | Soluble |

| Light Fastness | Good | 4-6 (Good) |

Research Applications and Experimental Protocols

The distinct solubility profiles of spirit-soluble and oil-soluble nigrosine dyes lead to their application in different areas of research.

Nigrosine Spirit Soluble in Biological Staining

Nigrosine, particularly its water-soluble form (Nigrosine WS), is a classic stain for negative staining of bacteria and other microorganisms.[2][9] In this technique, the background is stained, leaving the cells unstained and visible as bright outlines against a dark field.[10] This method is advantageous as it does not require heat fixation, thus preserving the natural size and shape of the cells.[2] Spirit-soluble nigrosine can also be used for negative staining.[11]

This protocol outlines the procedure for negative staining of bacteria using a nigrosine solution.

Materials:

-

Bacterial culture

-

Microscope slides

-

Inoculating loop

-

Nigrosine staining solution (10% w/v aqueous solution is common for Nigrosine WS, or an alcoholic solution for spirit-soluble)[10]

Procedure:

-

Place a small drop of nigrosine solution on a clean microscope slide.

-

Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture to the drop of nigrosine.

-

Mix the culture gently with the stain using the loop.

-

Take a second, clean slide (the "spreader" slide) and hold it at a 45-degree angle to the first slide.

-

Touch the edge of the spreader slide to the drop of the bacteria-stain mixture.

-

Allow the mixture to spread along the edge of the spreader slide.

-

Push the spreader slide smoothly and quickly across the first slide to create a thin smear. The smear should have a gradient of thickness.

-

Allow the smear to air dry completely. Do not heat fix.

-

Examine the slide under a microscope, starting with the low-power objective and progressing to the oil-immersion lens for detailed observation.

Expected Results:

Bacterial cells will appear as clear, unstained bodies against a dark blue-black background. This allows for the visualization of their morphology, size, and arrangement.[10]

Nigrosine in Cell Viability Assays

The Eosin-Nigrosin staining technique is a widely used method for assessing sperm viability. This assay is based on the principle that viable cells with intact plasma membranes will exclude the eosin (B541160) Y dye (a red, acidic stain), while non-viable cells with compromised membranes will take it up. Nigrosine is used as a counterstain to provide a dark background, making the stained (non-viable) and unstained (viable) sperm heads easily distinguishable.[12]

Materials:

-

Semen sample

-

Eosin-Nigrosin staining solution (typically contains 0.5% Eosin Y and 10% Nigrosine in a buffered solution)[12]

-

Microscope slides

-

Pipettes

-

Microscope with 400x or 1000x magnification

Procedure:

-

Ensure the semen sample is well-mixed.

-

On a clean microscope slide, place one drop of the semen sample.

-

Add two to three drops of the Eosin-Nigrosin staining solution to the semen drop.

-

Gently mix the sample and stain with a pipette tip for approximately 30 seconds.

-

Create a thin smear by placing a second slide at an angle and pushing it across the first slide.

-

Allow the smear to air dry completely.

-

Examine the slide under a microscope.

-

Count at least 200 spermatozoa and classify them as either viable (unstained, white or light pink heads) or non-viable (stained red or dark pink heads).

-

Calculate the percentage of viable sperm.

Expected Results:

Viable sperm will have white or pale pink heads, while non-viable sperm will have red or dark pink heads, all against a dark background provided by the nigrosine.[12]

Potential Applications of Nigrosine Oil Soluble in Lipid Staining

While not as commonly used in biological research as its spirit-soluble counterpart, the lipophilic nature of oil-soluble nigrosine suggests its potential for staining neutral lipids and fats within cells and tissues. This application is analogous to other oil-soluble dyes like Sudan Black B, which are routinely used for this purpose.[13][14] The principle of this staining method relies on the dye being more soluble in the lipidic structures of the sample than in the solvent it is applied in.

Below is a representative protocol for staining lipids using a fat-soluble dye, which could be adapted for oil-soluble nigrosine.

Materials:

-

Fresh or frozen tissue sections, or fixed cell smears

-

Fixative (e.g., 40% formaldehyde)

-

Oil-soluble dye solution (e.g., 0.3 g Sudan Black B in 100 ml of absolute ethanol, or a similarly prepared oil-soluble nigrosine solution)[13]

-

Differentiating solvent (e.g., 70% ethanol)

-

Counterstain (e.g., Nuclear Fast Red)

-

Aqueous mounting medium

Procedure:

-

Fix the sample as required. For frozen sections, fixation may occur after sectioning.

-

Rinse the fixed sample with distilled water.

-

Immerse the sample in a solution that facilitates staining (e.g., propylene (B89431) glycol for Sudan Black B).[5]

-

Incubate the sample in the oil-soluble dye solution. The incubation time will need to be optimized (e.g., 7 minutes to 1 hour).[5][13]

-

Differentiate the sample by briefly rinsing with a solvent that removes excess dye from non-lipidic structures (e.g., 85% propylene glycol or 70% ethanol).[5][13]

-

Rinse with distilled water.

-

Apply a counterstain to visualize nuclei and other cellular structures.

-

Wash with distilled water.

-

Mount the sample using an aqueous mounting medium.

Expected Results:

Lipid droplets and other lipid-rich structures will be stained a dark color (blue-black for Sudan Black B), while other cellular components will be colored by the counterstain.[5]

Visualizing Experimental Workflows

To further clarify the methodologies described, the following diagrams, generated using the DOT language, illustrate the key steps in each experimental workflow.

Caption: A flowchart of the negative staining protocol.

Caption: A flowchart of the Eosin-Nigrosin viability assay.

Caption: A flowchart of a general lipid staining protocol.

Conclusion

The choice between nigrosine spirit soluble and oil soluble dyes is fundamentally dependent on the research application. For morphological studies of microorganisms and cell viability assays where aqueous or alcoholic solutions are required, spirit-soluble nigrosine and its water-soluble derivatives are the appropriate choice. For applications requiring the staining of non-aqueous, lipid-rich components, the properties of oil-soluble nigrosine make it a potential candidate, with established protocols for similar dyes like Sudan Black B providing a methodological framework. By understanding the distinct characteristics and applying the appropriate protocols, researchers can effectively utilize these classic dyes in their scientific investigations.

References

- 1. This compound or Nigrosine Spirit Soluble [colorbloomdyes.com]

- 2. Nigrosin - Wikipedia [en.wikipedia.org]

- 3. Sudan black B, Fat-soluble diazo dye (CAS 4197-25-5) | Abcam [abcam.com]

- 4. microbenotes.com [microbenotes.com]

- 5. US4624709A - Nigrosine dyes and process for preparing same - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. agarscientific.com [agarscientific.com]

- 9. himedialabs.com [himedialabs.com]

- 10. 11099-03-9 CAS | NIGROSINE ALCOHOL SOLUBLE | Biological Stains and Dyes | Article No. 04906 [lobachemie.com]

- 11. bioanalytic.de [bioanalytic.de]

- 12. laboratorytests.org [laboratorytests.org]

- 13. benchchem.com [benchchem.com]

- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Sudan Black B: A Comprehensive Technical Guide to the Core Principles of Lipid Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Black B (SBB) is a lipophilic, non-ionic diazo dye that has established itself as a cornerstone in histochemical and cytological techniques for the visualization of a wide array of lipids. Its ability to intensely stain neutral fats, phospholipids, sterols, and lipoproteins a characteristic blue-black to black color makes it an invaluable tool in numerous research and diagnostic applications. This in-depth technical guide provides a comprehensive overview of the core principles of the Sudan Black B staining mechanism, detailed experimental protocols for various sample types, and a comparative analysis with other lipid stains, tailored for professionals in research and drug development.

Core Principle of the Staining Mechanism

The staining mechanism of Sudan Black B is primarily a physical process governed by its differential solubility. As a lysochrome, Sudan Black B is significantly more soluble in lipids than in its solvent base. When a biological sample is incubated in a saturated solution of Sudan Black B, the dye molecules partition from the solvent into the lipid-rich structures within the tissue or cells. This selective dissolution and accumulation of the dye within lipids result in their distinct coloration. While the principal mechanism is physical, the slightly basic nature of Sudan Black B may also contribute to its binding to acidic groups present in compound lipids, such as phospholipids.[1][2]

Physicochemical and Staining Properties of Sudan Black B

A thorough understanding of the physicochemical properties of Sudan Black B is essential for its effective application and for troubleshooting staining procedures.

| Property | Value |

| Chemical Formula | C₂₉H₂₄N₆ |

| Molecular Weight | 456.54 g/mol |

| C.I. Number | 26150 |

| Appearance | Dark brown to black powder |

| Melting Point | 120-124 °C |

| Maximum Absorption (λmax) | 596-605 nm in ethanol (B145695) |

| Solubility | |

| Water | Insoluble |

| Ethanol | Slightly soluble |

| Propylene (B89431) Glycol | Soluble |

| Acetone | Soluble |

| Oils and Fats | Highly soluble |

| Staining Color | Blue-black to black |

| Primary Targets | Neutral triglycerides, phospholipids, sterols, lipoproteins |

Comparative Analysis: Sudan Black B vs. Oil Red O

Sudan Black B and Oil Red O are two of the most commonly used lysochromes for lipid staining. The choice between them often depends on the specific application, desired contrast, and the nature of the lipids being investigated.

| Feature | Sudan Black B | Oil Red O |

| Staining Color | Blue-black to black | Bright red to orange-red |

| Sensitivity | Considered more sensitive for a broader range of lipids, including phospholipids.[3] | Primarily stains neutral triglycerides and cholesterol esters. |

| Specificity | High for lipids, but can also stain some non-lipid components like leukocyte granules.[1] | High specificity for neutral lipids. |

| Solvent Systems | Commonly propylene glycol or 70% ethanol. Propylene glycol is preferred for preserving fine lipid droplets.[4] | Often used with isopropanol (B130326) or propylene glycol. |

| Advantages | Intense, permanent staining. Stains a wider variety of lipids. Useful in hematology for differentiating myeloblasts from lymphoblasts.[5] | Provides a vibrant color contrast, especially with a blue hematoxylin (B73222) counterstain. |

| Disadvantages | The dark color can sometimes obscure fine cellular details. | May be less sensitive for certain phospholipids. |

| Counterstains | Commonly used with Nuclear Fast Red. | Typically counterstained with Hematoxylin. |

Lipid Droplets in Macrophage-Mediated Inflammation: A Key Application

Lipid droplets are no longer considered inert fat storage depots but are now recognized as dynamic organelles that play a crucial role in cellular metabolism and signaling, particularly in the context of inflammation. In macrophages, the accumulation of lipid droplets is a hallmark of pro-inflammatory activation.[6][7] Sudan Black B staining is a powerful tool to visualize and quantify these changes in lipid droplet content, providing insights into the inflammatory state of these immune cells.

When macrophages are activated by inflammatory stimuli such as lipopolysaccharide (LPS), there is a significant increase in the uptake of fatty acids and their subsequent esterification into triglycerides, which are then stored in expanding lipid droplets.[8] These lipid droplets serve as signaling platforms and sources of precursors for the synthesis of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[6]

Experimental Protocols

Preparation of Staining Solutions

Sudan Black B in Propylene Glycol (0.7% w/v) [1][4]

-

Add 0.7 g of Sudan Black B powder to 100 mL of propylene glycol.

-

Heat the solution to 100-110°C with constant stirring until the dye is completely dissolved.

-

Filter the hot solution through a Whatman No. 2 filter paper.

-

Allow the solution to cool and then filter it again.

-

Store the solution at 60°C for long-term stability (up to one year).

Sudan Black B in 70% Ethanol (Saturated Solution)

-

Add an excess amount of Sudan Black B powder to 70% ethanol.

-

Stir for several hours or overnight to ensure saturation.

-

Filter the solution before each use to remove undissolved particles.

Protocol 1: Staining of Lipids in Frozen Tissue Sections

This method is ideal for the preservation and demonstration of lipids in their native state.[1][9]

Protocol 2: Staining of Lipid Droplets in Cultured Cells

This protocol is suitable for the analysis of lipid accumulation in adherent or suspension cells.[10]

-

Fixation: Fix cultured cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): For intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Incubate the cells with a filtered, saturated solution of Sudan Black B in 70% ethanol for 10-30 minutes.

-

Differentiation: Briefly rinse the cells with 70% ethanol to remove excess stain.

-

Washing: Wash the cells thoroughly with distilled water.

-

Counterstaining (Optional): Counterstain the nuclei with DAPI or Nuclear Fast Red.

-

Mounting: Mount the coverslips with an aqueous mounting medium.

Protocol 3: Staining of Blood and Bone Marrow Smears

This protocol is widely used in hematology for the differentiation of leukemias.[5][11]

-

Smear Preparation: Prepare thin smears of fresh anticoagulated whole blood or bone marrow on clean glass slides and allow them to air dry.

-

Fixation: Fix the air-dried smears in formalin vapor for 10 minutes.

-

Washing: Gently wash the slides in distilled water for 5-10 minutes.

-

Staining: Immerse the slides in a working Sudan Black B solution (e.g., 0.3 g in 100 mL absolute ethanol mixed with a phenol (B47542) buffer) for 1 hour in a covered Coplin jar.[5]

-

Differentiation: Flood the slides with 70% ethanol for 30 seconds, and repeat this step three times.

-

Washing: Rinse the slides under running tap water and allow them to air dry.

-

Counterstaining: Counterstain with a Romanowsky stain such as May-Grünwald-Giemsa or Leishman stain.

-

Microscopy: Examine the air-dried smear under a microscope.

Conclusion

Sudan Black B remains an indispensable and versatile tool in the repertoire of researchers, scientists, and drug development professionals for the study of lipids. Its robust and intense staining, coupled with its ability to detect a broad range of lipid classes, ensures its continued relevance in diverse fields from hematology to the investigation of metabolic and inflammatory diseases. A thorough understanding of its core principles, meticulous adherence to optimized protocols, and an awareness of its comparative advantages and limitations will enable the generation of reliable and insightful data in the pursuit of scientific discovery and therapeutic innovation.

References

- 1. microbenotes.com [microbenotes.com]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. laboratorytests.org [laboratorytests.org]

- 6. pnas.org [pnas.org]

- 7. Classical Activation of Macrophages Leads to Lipid Droplet Formation Without de novo Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newcomersupply.com [newcomersupply.com]

- 10. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]

- 11. benchchem.com [benchchem.com]

Spectral Properties of Solvent Black 5 for Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 5, also widely known by its synonyms Sudan Black B and Nigrosin, is a synthetic, lipophilic diazo dye. Its principal applications in microscopy are twofold: as a potent stain for a wide array of lipids and as an effective quenching agent for endogenous autofluorescence, particularly from lipofuscin. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use in microscopy, and an exploration of its mechanism of action in these applications.

Core Spectral Properties

This compound is characterized by a broad absorption spectrum, which is central to its function in both lipid staining and autofluorescence quenching. While often utilized for its dark coloration in brightfield microscopy, it also possesses fluorescent properties that are dependent on the solvent environment.

Absorption and Emission

The dye exhibits a primary absorption maximum in the orange-red region of the visible spectrum. Its fluorescence emission is less commonly utilized but has been characterized and shows solvatochromic behavior, meaning the peak emission wavelength shifts with the polarity of the solvent.

| Property | Value | Solvent | Citation |

| Absorption Maximum (λmax) | 565-570 nm | Ethanol | [1] |

| ~600 nm | Not Specified | --- | |

| Molar Extinction Coefficient (ε) | ≥20,000 M⁻¹cm⁻¹ | Ethanol (at 596-603 nm) | --- |

| Specific Absorptivity (A 1%/1cm) | 200 - 300 | 50% Ethanol (at λmax) | --- |

| Fluorescence Emission Maximum (λem) | 634 nm | Dichloromethane | [2] |

| 640 nm | Chloroform | [2] | |

| 643 nm | Benzene | [2] | |

| 647 nm | 1,4-Dioxane | [2] | |

| 650 nm | Carbon Tetrachloride | [2] | |

| 652 nm | Cyclohexane | [2] | |

| 655 nm | n-Hexane | [2] | |

| 661 nm | Acetonitrile | [2] | |

| 663 nm | Acetone | [2] | |

| 670 nm | 2-Propanol | [2] | |

| 672 nm | Ethanol | [2] | |

| 675 nm | Methanol | [2] | |

| Quantum Yield (Φ) | Not well-documented | - |

Note: The distinction between this compound, Sudan Black B (C.I. 26150), and Nigrosin (C.I. 50415) can be ambiguous in literature. The data presented here is for compounds referred to as this compound or Sudan Black B in the context of microscopy.

Mechanism of Action

Lipid Staining

This compound is classified as a lysochrome dye. Its mechanism of staining is a physical process based on its high solubility in lipids and low solubility in the alcoholic staining solution.[3] When a tissue section is immersed in a saturated solution of this compound, the dye preferentially partitions into the intracellular and extracellular lipid droplets, rendering them a distinct blue-black or black color.[3] This makes it an invaluable tool for the histochemical demonstration of a broad range of lipids, including neutral fats (triglycerides), phospholipids, and sterols.

Autofluorescence Quenching

The primary mechanism by which this compound quenches autofluorescence is through the physical masking of autofluorescent components, most notably lipofuscin.[4][5] Lipofuscin is an age-related pigment composed of oxidized proteins and lipids that accumulates in lysosomes and emits a broad spectrum of fluorescence, often interfering with the detection of specific fluorescent signals.[5] The broad absorption spectrum of this compound allows it to absorb the excitation light intended for the fluorophores of interest, thus preventing the excitation of endogenous fluorophores like lipofuscin.[6] The absorbed energy is then dissipated primarily as heat. While effective, it is important to note that this compound itself can introduce a low level of background fluorescence in the red and far-red spectral regions.[5]

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound in microscopy.

Protocol 1: Staining of Lipids in Frozen Sections

This method is commonly used for the visualization of lipids in cryosectioned tissues.

Reagents:

-

Fresh 10% formalin

-

Propylene (B89431) glycol

-

Saturated Sudan Black B solution in propylene glycol (heated)

-

85% Propylene glycol

-

Distilled water

-

Nuclear Fast Red (or other suitable counterstain)

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Fix frozen sections on a glass slide using fresh 10% formalin.

-

Wash the fixed section with distilled water.

-

Immerse the section in propylene glycol for 5 minutes (repeat with a fresh change of propylene glycol for another 5 minutes).

-

Stain with a pre-heated, saturated solution of Sudan Black B in propylene glycol for 7 minutes, with gentle agitation.[7]

-

Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[3]

-

Rinse thoroughly in distilled water.

-

Counterstain with Nuclear Fast Red for 3-5 minutes.

-

Wash with tap water, followed by a final rinse in distilled water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Lipids: Blue-black

-

Nuclei: Red

References

A Technical Guide to the Solubility of Solvent Black 5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Solvent Black 5 (also known as Nigrosin, spirit soluble) in various organic solvents. Understanding the solubility of this azine dye is critical for its application in diverse fields, including industrial coloring, ink formulation, and as a biological stain in research settings. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Introduction to this compound

This compound (C.I. 50415; CAS No. 11099-03-9) is a complex mixture of phenazine-based compounds.[1][2][3] It appears as a black powder and is widely utilized for its excellent solubility in many organic solvents and its intense black coloration.[4][5] Its applications range from coloring lacquers, varnishes, and plastics to its use in marking inks and as a stain in microscopy.[5][6] For researchers and professionals in drug development, understanding its solubility is crucial for formulation, staining protocols, and potential use as a non-covalent marker.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in a variety of organic solvents. The following table summarizes the available data, providing a comparative reference for solvent selection. It is important to note that this compound is a mixture, and solubility can vary between different commercial grades and batches.

| Solvent | Chemical Class | Solubility | Notes |

| Quantitative Data | |||

| Acetone | Ketone | 280 (units not specified)[3][5][7] | High solubility indicated. |

| Butyl Acetate | Ester | 100 (units not specified)[3][5][7] | Good solubility indicated. |

| Dichloromethane | Halogenated | 116.8 (units not specified)[3][5][7] | Good solubility indicated. |

| Ethanol | Alcohol | 35.5 (units not specified)[3][5][7] | Soluble. |

| Methylbenzene (Toluene) | Aromatic Hydrocarbon | 10.3 (units not specified)[3][5][7] | Lower solubility compared to others listed. |

| Qualitative Data | |||

| Benzene | Aromatic Hydrocarbon | Soluble[1][2][8] | |

| Ethanol | Alcohol | Soluble (yields a blue-black solution)[1][2][8] | |

| Oleic Acid | Fatty Acid | Very Soluble / Easily Soluble[1][2][8] | |

| Stearic Acid | Fatty Acid | Very Soluble / Easily Soluble[1][2][8] | |

| Toluene | Aromatic Hydrocarbon | Soluble[1][2][8] | |

| Water | Protic | Insoluble[1][2][7][8] | |

| Phenoxyethanol | Glycol Ether | Easily Dissolved[6] | |

| Cellosolve (2-Ethoxyethanol) | Glycol Ether | Easily Dissolved[6] | |

| Benzyl Alcohol | Aromatic Alcohol | Easily Dissolved[6] | |

| Diacetone Alcohol | Ketone Alcohol | Easily Dissolved[6] | |

| Phenyl Ethyl Alcohol | Aromatic Alcohol | Easily Dissolved[6] |

Note: The quantitative data from a primary source did not specify the units of measurement (e.g., g/L, g/100mL). This data is presented as reported for relative comparison.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research and development. The following are detailed methodologies for two common and reliable methods for determining the solubility of a dye like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a direct approach that involves preparing a saturated solution and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Saturation: Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath is recommended.

-

Separation of Undissolved Solute: Allow the mixture to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the mixture to pellet the excess solid.

-

Sample Collection: Carefully extract a precise volume of the clear, supernatant saturated solution using a volumetric pipette.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish. Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until only the dry dye residue remains.

-

Mass Determination: Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance. Repeat the process of heating, cooling, and weighing until a constant mass is achieved.

-

Calculation of Solubility:

-

Mass of dissolved dye = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved dye in g) / (Volume of supernatant collected in L)

-

Spectrophotometric Method

This method is an indirect but highly sensitive technique that relies on the Beer-Lambert law. It is particularly useful for highly colored compounds like this compound.

Methodology:

-

Determine Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength.

-

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

Sample and Dilute:

-

Carefully extract a small, precise volume of the clear supernatant.

-

Dilute this sample with a known, large volume of the solvent to bring the absorbance into the linear range of the calibration curve. Record the dilution factor.

-

-

Measure Absorbance of Unknown: Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound(alcohol soluble nigrosine) TDS|this compound(alcohol soluble nigrosine) from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]

- 6. veerdyechem.com [veerdyechem.com]

- 7. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 8. foodcolourworld.com [foodcolourworld.com]

An In-depth Technical Guide to the Health and Safety of Solvent Black 5 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of Solvent Black 5 (C.I. 50415; CAS No. 11099-03-9), a complex azine dye mixture also known as Nigrosin. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment. While this compound is widely used in applications such as inks, plastics, and leather finishing, its properties necessitate careful handling to mitigate potential health hazards.[1][2][3][4]

Chemical and Physical Properties

This compound is a bluish-black powder.[5] It is characterized by its solubility in alcohols and certain organic acids and its insolubility in water.[1][6][7] Understanding these properties is fundamental to its safe handling, storage, and disposal.

| Property | Value | Source(s) |

| Appearance | Black Powder | [8][9][10] |

| CAS Number | 11099-03-9 | [8][9][10] |

| C.I. Number | 50415 | [1][5] |

| Synonyms | Nigrosin (Spirit Soluble), Alcohol Soluble Nigrosine, Oil Black | [2][5][7][11] |

| Solubility | Insoluble in water; Soluble in ethanol, oleic acid, and stearic acid. | [1][6][7] |

| Melting Point | >200°C | [1][5] |

| Density | ~1.20 g/cm³ | [1][5] |

Hazard Identification and Toxicology

The primary hazards associated with this compound are related to its physical form as a powder and potential routes of exposure. While some sources indicate it has no hazardous components, others classify it as harmful, highlighting the importance of cautious handling.[8][9] The toxicological properties have not been thoroughly investigated.[9]

Summary of Health Effects

| Exposure Route | Potential Health Effects | Source(s) |

| Inhalation | May cause irritation to the respiratory tract.[9] As a powder, it can form dust which may cause mechanical irritation.[12] | [9][12] |

| Ingestion | Harmful if swallowed.[9] May cause gastrointestinal irritation, leading to nausea, vomiting, and diarrhea.[9] | [9] |

| Skin Contact | Prolonged or repeated contact may cause skin irritation, particularly in sensitive individuals.[9] | [9] |

| Eye Contact | Dust may cause irritation and inflammation.[9] | [9] |

Toxicological Data

Quantitative toxicological data for this compound is limited and not consistently reported. Mutagenicity has been reported, but it is not listed as a carcinogen by major regulatory agencies like ACGIH, IARC, NIOSH, NTP, or OSHA.[9][13] No information is available regarding teratogenicity or neurotoxicity.[9][13]

Experimental Protocols and Safe Handling

Specific experimental protocols involving this compound must be developed within the context of the individual research project. However, a generalized workflow for the safe handling of powdered chemical agents is mandatory.

General Safe Handling Workflow

The following diagram outlines the essential steps for safely handling this compound powder in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

Key Methodological Steps

-

Preparation and Planning : Before handling, review the Safety Data Sheet (SDS).[9] Ensure a chemical fume hood, safety shower, and eyewash station are accessible.[9]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required. This includes:

-

Handling :

-

Storage : Store in a cool, dry, well-ventilated area.[9] Keep containers tightly closed and preserve in light-resistant containers.[9]

-

Spill Management : In case of a spill, immediately clean it up by vacuuming or sweeping the material into a suitable disposal container.[9] Avoid generating dust during cleanup.[9]

-

Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure | First Aid Protocol | Source(s) |

| Inhalation | Remove the individual from the exposure to fresh air immediately. If breathing is difficult or has stopped, provide oxygen or artificial respiration and seek immediate medical aid.[8][9] | [8][9] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[8][9] | [8][9] |

| Skin Contact | Flush the skin with plenty of soap and water. If irritation develops or persists, get medical aid. Remove and wash contaminated clothing before reuse.[8][9] | [8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] | [8][9] |

Stability and Reactivity

Understanding the chemical stability of this compound is key to preventing hazardous reactions.

-

Chemical Stability : Stable under normal temperatures and pressures.[9]

-

Conditions to Avoid : Incompatible materials, excess heat, and strong oxidants.[9]

-

Incompatibilities : Reacts with strong oxidizing agents and strong reducing agents.[9] May react exothermically with strong alkalis and strong acids.[14]

-

Hazardous Decomposition Products : During a fire, irritating and toxic fumes and gases, such as carbon monoxide, carbon dioxide, and oxides of nitrogen, may be generated.[9][14]

-

Hazardous Polymerization : Will not occur.[9]

Hazard Mitigation Logic

A systematic approach to hazard identification, risk assessment, and control is essential. The following diagram illustrates the logical relationships in this process.

References

- 1. This compound - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound Nigrosine Black Alcohol Soluble Dye - Oil Soluble Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]

- 4. This compound Dyes | CAS 11099-09-3 Manufacturers in India [colorantsgroup.com]

- 5. This compound|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]

- 6. Synthesis Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 7. chembk.com [chembk.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. cncolorchem.com [cncolorchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. kremer-pigmente.com [kremer-pigmente.com]

- 13. emperordye.com [emperordye.com]

- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]

The Discovery and Enduring Utility of Nigrosine Dyes in Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigrosine, a class of black synthetic dyes first synthesized in the 1860s, has maintained a significant role in various scientific disciplines, particularly in microbiology and cell biology. This technical guide delves into the discovery, history, and chemical properties of Nigrosine dyes, with a primary focus on their application in biological staining. We provide an in-depth exploration of the principles and methodologies of Nigrosine-based negative staining for the visualization of microbial capsules and the widely used Eosin-Nigrosin viability assay. Detailed experimental protocols, quantitative data, and visual diagrams of key mechanisms and workflows are presented to equip researchers with a comprehensive understanding and practical foundation for the effective use of these versatile dyes.

Introduction: From Aniline (B41778) to a Spectrum of Applications

The mid-19th century marked a revolutionary period in synthetic chemistry with the advent of aniline dyes. In 1856, William Henry Perkin's accidental discovery of mauveine from coal tar aniline opened the floodgates for the creation of a vast array of synthetic colorants.[1][2] This era of vibrant discovery soon led to the development of Nigrosine, a mixture of black phenazine-based synthetic dyes, around 1860.[3] The synthesis typically involves heating a mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of an iron or copper catalyst.[4][5]

Initially employed in industrial applications such as lacquers and inks, the unique properties of Nigrosine dyes were quickly recognized for their utility in biological sciences.[4] Their anionic nature and particulate form in solution made them ideal for specific staining applications where the background, rather than the specimen itself, is colored. This guide will explore the foundational principles and detailed protocols of Nigrosine's most prominent roles in the laboratory: negative staining and cell viability assessment.

Chemical and Physical Properties of Nigrosine Dyes

Nigrosine is not a single compound but rather a complex mixture of phenazine-based oligomers.[4] This heterogeneity results in different grades of Nigrosine with varying solubilities and properties. The two primary forms used in staining are spirit-soluble Nigrosine (Solvent Black 5) and its sulfonated, water-soluble counterpart (Acid Black 2).[4]

| Property | Water-Soluble Nigrosine (Acid Black 2) | Spirit-Soluble Nigrosine (this compound) |

| C.I. Number | 50420 | 50415 |

| CAS Number | 8005-03-6 | 11099-03-9 |

| Appearance | Blackish-violet powder | Black powder |

| Solubility | Water, Ethanol | Ethanol, Benzene, Toluene, Oleic Acid |

| Absorption Max (λmax) | 570-580 nm (in 50% ethanol) | Not specified for staining applications |

Table 1: Key Properties of Common Nigrosine Dyes Used in Staining.

The chemical structure of a major component of Nigrosine reveals its complex aromatic nature, which is responsible for its intense black color.

References

- 1. biognost.com [biognost.com]

- 2. What is the difference between negative and positive staining? | AAT Bioquest [aatbio.com]

- 3. homework.study.com [homework.study.com]

- 4. Nigrosin - Wikipedia [en.wikipedia.org]

- 5. US4230855A - Method of preparation of improved nigrosine and indulino dyes - Google Patents [patents.google.com]

Solvent Black 5: A Technical Guide to its Application as a Fluorescent Biomarker for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 5, also known as Nigrosine Spirit Soluble or C.I. 50415, is a synthetic azine dye traditionally used in various industrial applications.[1][2] More recently, its utility has expanded into the realm of cellular biology, where it serves as a fluorescent biomarker, particularly for the detection of lipids and the age-related pigment lipofuscin.[3][4] This technical guide provides an in-depth overview of this compound, its properties, and its application as a fluorescent tool for researchers in cell biology and drug development. While often mentioned in similar contexts as Sudan Black B (C.I. 26150), it is important to note that this compound is a distinct chemical entity.

Physicochemical and Fluorescent Properties

This compound is a complex mixture of phenazine-based compounds.[5] It is characterized by its solubility in organic solvents such as ethanol (B145695) and its insolubility in water.[2][6] While traditionally viewed as a black powder, its utility as a fluorescent biomarker stems from the fluorescence emission of its complexes, particularly when bound to specific cellular components.

The fluorescent properties of this compound, particularly when staining lipofuscin, are a key aspect of its application in cellular analysis. Lipofuscin itself is an autofluorescent aggregate of oxidized proteins and lipids that accumulates in cells over time, serving as a hallmark of cellular senescence and oxidative stress.[7][8] When stained with a dye chemically similar to this compound (Sudan Black B), lipofuscin exhibits a strong fluorescence signal in the far-red region of the spectrum.[9][10]

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

| Property | Value | Reference |

| This compound (C.I. 50415) | ||

| CAS Number | 11099-03-9 | [4] |

| Appearance | Black Powder | [11] |

| Solubility | Soluble in ethanol, oleic acid, stearic acid; Insoluble in water | [6] |

| Absorption Maximum (λmax) in Ethanol | 567 nm | [4][12] |

| Sudan Black B-Stained Lipofuscin | ||

| Excitation Maximum (Cy5 channel) | ~628 nm | [9][13] |

| Emission Maximum (Cy5 channel) | ~685 nm | [9][13] |

| Purified Lipofuscin Pigments | ||

| Excitation Maxima | 345-350 nm | [14] |

| Emission Maximum | 435 nm | [14] |

Mechanism of Action as a Fluorescent Biomarker

The primary mechanism by which this compound acts as a biomarker is through its lipophilic nature.[8] The dye preferentially partitions into and accumulates in lipid-rich structures within the cell. This includes neutral lipids, phospholipids, and the lipid components of lipofuscin.[8]

When used to detect lipofuscin, the interaction between this compound and the pigment granules leads to a distinct fluorescent signal in the far-red channel.[9] This is advantageous as it shifts the emission away from the natural autofluorescence of unstained lipofuscin, which typically occurs in the green and red channels, thereby increasing the signal-to-noise ratio.[9]

Applications in Cellular and Molecular Biology

The ability of this compound to specifically stain lipids and lipofuscin makes it a valuable tool for investigating several cellular processes:

-

Cellular Senescence: Lipofuscin is a well-established biomarker for cellular senescence.[7] Staining with this compound allows for the identification and quantification of senescent cells in culture.[9][10] This is particularly relevant in aging research and for assessing the impact of drugs on cellular aging.

-

Oxidative Stress: The accumulation of lipofuscin is closely linked to oxidative stress.[7] Therefore, this compound can be used as an indirect marker to study the effects of various stimuli on cellular oxidative stress levels.

-

Lipid Metabolism: As a lipophilic dye, this compound can be employed to visualize and quantify intracellular lipid droplets, providing insights into lipid storage and metabolism in various cell types.[15]

Experimental Protocols

The following protocols are adapted from established methods for Sudan Black B staining of lipofuscin and can be optimized for use with this compound.

Protocol 1: Staining of Lipofuscin in Cultured Cells for Fluorescence Microscopy

Materials:

-

Cultured cells grown on coverslips or in multi-well plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

This compound staining solution (0.7% w/v in 70% ethanol, freshly prepared and filtered)

-

70% Ethanol

-

Distilled water

-

DAPI solution (for nuclear counterstaining)

-

Aqueous mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Permeabilization and Staining:

-

Immerse the fixed cells in 70% ethanol for 5 minutes.

-

Incubate the cells with the freshly filtered this compound staining solution for 20 minutes at room temperature, protected from light.[9]

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with distilled water.

-

-

Mounting and Imaging:

Protocol 2: Quantification of Lipofuscin-Associated Fluorescence

-

Image Acquisition: Acquire images of the stained cells using consistent settings for laser power, gain, and exposure time.

-

Image Analysis:

-

Use image analysis software such as ImageJ or Fiji to quantify the fluorescence intensity.[9]

-

Outline individual cells or regions of interest.

-

Measure the integrated density of the fluorescence signal in the Cy5 channel.

-

Normalize the fluorescence intensity to the number of cells or the area of the region of interest.[9]

-

Signaling Pathways and Logical Relationships

While direct studies employing this compound to probe specific signaling pathways are limited, its use in detecting lipofuscin provides an indirect method to assess pathways related to cellular senescence and oxidative stress. The accumulation of lipofuscin is a downstream consequence of these complex signaling networks.

For instance, pathways involving mTOR , p53 , and NF-κB are central regulators of cellular senescence. Drug candidates that modulate these pathways could have their effects on inducing or preventing senescence assayed by quantifying lipofuscin accumulation with this compound. Similarly, signaling cascades that regulate cellular redox homeostasis, such as the Nrf2-ARE pathway , can be investigated by observing changes in lipofuscin levels following experimental perturbations.